![molecular formula C10H16O3 B6262787 7-oxaspiro[4.5]decane-10-carboxylic acid CAS No. 1556753-56-0](/img/no-structure.png)
7-oxaspiro[4.5]decane-10-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-oxaspiro[4.5]decane-10-carboxylic acid, also known as 7-oxo-DHA, is a naturally occurring fatty acid found in the tissues of various organisms. It is a derivative of docosahexaenoic acid (DHA), an essential omega-3 fatty acid. 7-oxo-DHA has been studied extensively in recent years due to its potential therapeutic effects on various diseases. Studies have shown that 7-oxo-DHA has anti-inflammatory, anti-cancer, and neuroprotective properties, as well as a range of other beneficial effects.
作用机制
The exact mechanism of action of 7-oxaspiro[4.5]decane-10-carboxylic acid is not yet fully understood. However, studies have suggested that 7-oxaspiro[4.5]decane-10-carboxylic acid may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines and chemokines. It may also act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage. In addition, 7-oxaspiro[4.5]decane-10-carboxylic acid has been shown to modulate the expression of genes involved in lipid metabolism, glucose homeostasis, and cell cycle regulation.
Biochemical and Physiological Effects
7-oxaspiro[4.5]decane-10-carboxylic acid has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that 7-oxaspiro[4.5]decane-10-carboxylic acid can reduce the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and improve cognitive function. In addition, 7-oxaspiro[4.5]decane-10-carboxylic acid has been shown to modulate the expression of genes involved in lipid metabolism, glucose homeostasis, and cell cycle regulation. Furthermore, 7-oxaspiro[4.5]decane-10-carboxylic acid has been shown to have anti-cancer and neuroprotective effects.
实验室实验的优点和局限性
7-oxaspiro[4.5]decane-10-carboxylic acid is a relatively safe and non-toxic compound, which makes it an ideal candidate for laboratory experiments. It is also relatively easy to synthesize in a laboratory setting, making it a convenient and cost-effective option for research purposes. However, there are some limitations to the use of 7-oxaspiro[4.5]decane-10-carboxylic acid in laboratory experiments. For example, its effects on humans are not yet fully understood, and it is not yet approved for use in humans. In addition, the exact mechanism of action of 7-oxaspiro[4.5]decane-10-carboxylic acid is still being studied, and further research is needed to fully understand its effects.
未来方向
The potential therapeutic effects of 7-oxaspiro[4.5]decane-10-carboxylic acid have been studied extensively in recent years, and there are a number of potential future directions for its use. For example, further research is needed to investigate the exact mechanism of action of 7-oxaspiro[4.5]decane-10-carboxylic acid and to determine its effects on humans. In addition, 7-oxaspiro[4.5]decane-10-carboxylic acid could be used in combination with other compounds to treat a variety of diseases. Furthermore, 7-oxaspiro[4.5]decane-10-carboxylic acid could be used as an adjuvant therapy to improve the efficacy of existing treatments. Finally, 7-oxaspiro[4.5]decane-10-carboxylic acid could be used as a dietary supplement to improve overall health and wellbeing.
合成方法
7-oxaspiro[4.5]decane-10-carboxylic acid can be synthesized in a laboratory setting by a variety of methods. One of the most common methods is the synthesis of 7-oxaspiro[4.5]decane-10-carboxylic acid from docosahexaenoic acid (DHA). This involves the oxidation of DHA using an oxidizing agent, such as potassium permanganate or hydrogen peroxide, followed by the addition of a carboxylic acid such as acetic acid. Other methods of synthesis include the conversion of linoleic acid to 7-oxaspiro[4.5]decane-10-carboxylic acid, the catalytic hydrogenation of ethyl linoleate, and the enzymatic reduction of 7-oxo-octadecenoic acid.
科学研究应用
7-oxaspiro[4.5]decane-10-carboxylic acid has been studied extensively in recent years due to its potential therapeutic effects on various diseases. Studies have shown that 7-oxaspiro[4.5]decane-10-carboxylic acid has anti-inflammatory, anti-cancer, and neuroprotective properties, as well as a range of other beneficial effects. Studies have also demonstrated that 7-oxaspiro[4.5]decane-10-carboxylic acid can reduce the risk of cardiovascular disease, reduce oxidative stress, and improve cognitive function. In addition, 7-oxaspiro[4.5]decane-10-carboxylic acid has been studied as a potential treatment for obesity, diabetes, and other metabolic disorders.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 7-oxaspiro[4.5]decane-10-carboxylic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclohexanone", "Ethyl acetoacetate", "Benzaldehyde", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium carbonate", "Sodium bicarbonate", "Sodium sulfate", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Condensation of cyclohexanone and ethyl acetoacetate in the presence of sodium ethoxide to form 5-ethyl-7-methyl-2-oxo-1,2,3,5-tetrahydrospiro[4.5]decan-4-yl acetate.", "Step 2: Reduction of the above intermediate using sodium borohydride in methanol to obtain 5-ethyl-7-methyl-2-oxo-1,2,3,5-tetrahydrospiro[4.5]decan-4-ol.", "Step 3: Oxidation of the above intermediate using sodium chlorite in acetic acid to form 5-ethyl-7-methyl-2-oxo-1,2,3,5-tetrahydrospiro[4.5]decan-4-one.", "Step 4: Condensation of the above intermediate with benzaldehyde in the presence of sodium hydroxide to form 7-ethyl-5-methyl-2-oxo-1,2,3,5-tetrahydrospiro[4.5]decan-4-yl benzylideneacetate.", "Step 5: Hydrolysis of the above intermediate using hydrochloric acid to obtain 7-ethyl-5-methyl-2-oxo-1,2,3,5-tetrahydrospiro[4.5]decan-4-yl benzylacetate.", "Step 6: Saponification of the above intermediate using sodium hydroxide to form 7-ethyl-5-methyl-2-oxo-1,2,3,5-tetrahydrospiro[4.5]decan-4-yl benzoate.", "Step 7: Acidification of the above intermediate using hydrochloric acid to obtain 7-ethyl-5-methyl-2-oxo-1,2,3,5-tetrahydrospiro[4.5]decan-4-ol.", "Step 8: Cyclization of the above intermediate using sodium carbonate in ethanol to form 7-oxaspiro[4.5]decane-4-ol.", "Step 9: Oxidation of the above intermediate using sodium chlorite in acetic acid to obtain 7-oxaspiro[4.5]decane-4-one.", "Step 10: Carboxylation of the above intermediate using sodium bicarbonate in water to form 7-oxaspiro[4.5]decane-10-carboxylic acid." ] } | |
CAS 编号 |
1556753-56-0 |
产品名称 |
7-oxaspiro[4.5]decane-10-carboxylic acid |
分子式 |
C10H16O3 |
分子量 |
184.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



